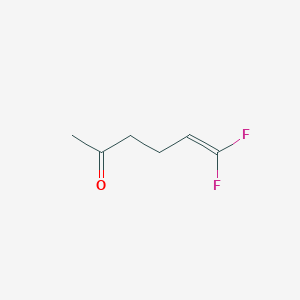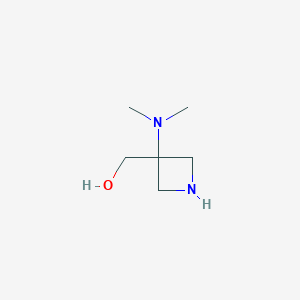
6,6-Difluorohex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorohex-5-en-2-one is an organic compound with the molecular formula C(_6)H(_8)F(_2)O It is characterized by the presence of a fluorinated alkene and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorohex-5-en-2-one typically involves the introduction of fluorine atoms into a hexenone precursor. One common method is the fluorination of hex-5-en-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. These methods are designed to maximize yield and purity while minimizing by-products and environmental impact. Continuous flow reactors and other modern techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorohex-5-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6,6-difluorohex-5-en-2-ol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6,6-difluorohexanoic acid.
Reduction: Formation of 6,6-difluorohex-5-en-2-ol.
Substitution: Formation of various substituted hexenones depending on the nucleophile used.
Scientific Research Applications
6,6-Difluorohex-5-en-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive molecules with therapeutic applications.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its reactive ketone group.
Mechanism of Action
The mechanism of action of 6,6-Difluorohex-5-en-2-one in various reactions involves the interaction of its functional groups with reagents or biological targets. The ketone group can act as an electrophile, facilitating nucleophilic attack, while the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
6-Fluorohex-5-en-2-one: Similar structure but with only one fluorine atom.
Hex-5-en-2-one: The non-fluorinated analog.
6,6-Dichlorohex-5-en-2-one: Chlorinated analog with different reactivity and properties.
Uniqueness
6,6-Difluorohex-5-en-2-one is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its analogs. The fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific electronic and steric properties.
Properties
CAS No. |
76083-55-1 |
|---|---|
Molecular Formula |
C6H8F2O |
Molecular Weight |
134.12 g/mol |
IUPAC Name |
6,6-difluorohex-5-en-2-one |
InChI |
InChI=1S/C6H8F2O/c1-5(9)3-2-4-6(7)8/h4H,2-3H2,1H3 |
InChI Key |
ONKZVZHCLOZBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)

![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)

![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)



![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)

![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
![3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12827515.png)
